2-amino-N-cyclopentylthiazole-5-sulfonamide
Overview
Description
Scientific Research Applications
Structural and Mechanistic Studies
- Sulfonamide Structure in Medications: Sulfonamides, such as 2-amino-N-cyclopentylthiazole-5-sulfonamide, are found in various medications, including celecoxib. Celecoxib contains a sulfonamide substituent and is contraindicated for patients with sulfonamide allergies, although scientific data on cross-reactivity among different sulfonamide-containing medications is not conclusive (Knowles, Shapiro, & Shear, 2001).
Applications in Eye Health
- Intraocular Pressure-Lowering Agents: Sulfonamides, including 2-amino derivatives, can be used to create metal complexes showing potential in lowering intraocular pressure in animals, suggesting a new class of eye health treatments (Supuran et al., 1998).
Carbonic Anhydrase Inhibition
- Inhibition Studies: Sulfonamides like this compound have been studied for inhibiting various human carbonic anhydrase isoforms, important for understanding their potential in treating conditions like glaucoma or other diseases where carbonic anhydrase activity is relevant (Abdoli et al., 2017).
Anticancer Applications
- Tumor-Associated Isozyme Inhibition: These compounds are also studied for their ability to inhibit tumor-associated isozymes, suggesting potential applications in cancer therapy (Ilies et al., 2003).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Properties: Some sulfonamides have shown promising results in inhibiting HIV, along with significant cytotoxicity, indicating potential as antiviral or antiproliferative agents (Shafique et al., 2018).
Additional Therapeutic Potentials
- Anticonvulsant Properties: Sulfonamides containing thiazole moieties have demonstrated anticonvulsant activities, suggesting potential in treating seizure disorders (Farag et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against bcr-abl and hdac1 . Bcr-Abl is a protein that is often overexpressed in certain types of leukemia, and HDAC1 is an enzyme that plays a crucial role in regulating gene expression.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells.
Biochemical Pathways
The inhibition of bcr-abl and hdac1 can affect multiple cellular pathways, including those involved in cell proliferation and gene expression .
Result of Action
The inhibition of bcr-abl and hdac1 could potentially lead to a decrease in the proliferation of cancer cells .
Properties
IUPAC Name |
2-amino-N-cyclopentyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c9-8-10-5-7(14-8)15(12,13)11-6-3-1-2-4-6/h5-6,11H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGCSGMAGLOVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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